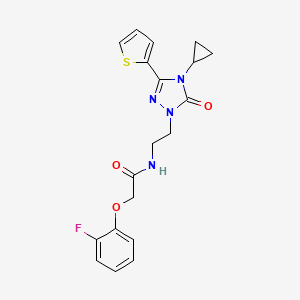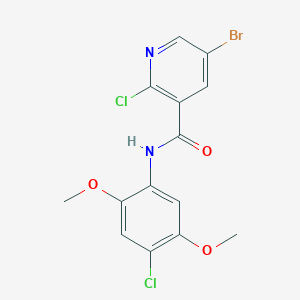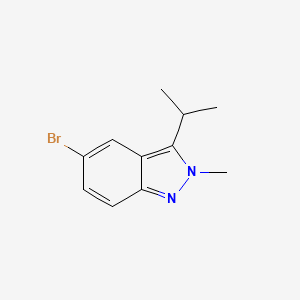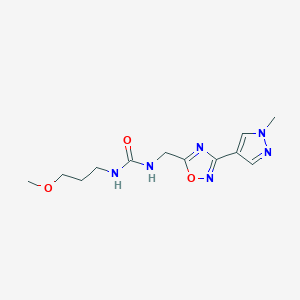
N-ethyl-1-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-1-methylpyrrolidin-3-amine” is a chemical compound with the CAS Number: 1096325-56-2 . It has a molecular weight of 128.22 and its IUPAC name is N-ethyl-1-methyl-3-pyrrolidinamine . It is in liquid form at room temperature .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially involve the pyrrolidine ring . This ring is a versatile scaffold for novel biologically active compounds . The reactions could involve the exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 128.22 and its IUPAC name is N-ethyl-1-methyl-3-pyrrolidinamine .Wissenschaftliche Forschungsanwendungen
Biomolecule Immobilization and Cell Colonization
N-ethyl-1-methylpyrrolidin-3-amine and its derivatives have been explored for their potential in creating chemically reactive surfaces for biomolecule immobilization and cell colonization. Plasma surface treatments and plasma polymerization techniques can introduce reactive chemical groups, such as amine, carboxyl, hydroxy, and aldehyde, onto polymeric surfaces. These modified surfaces are useful for covalently immobilizing molecules or polymers to induce bio-specific interfacial responses. Particularly, surfaces containing amine groups, which can be fabricated using various plasma vapors, have shown wide applications in bio-interface applications. However, these surfaces may experience aging, leading to the disappearance of amine groups, affecting their long-term utility in biomedical applications (Siow et al., 2006).
Environmental Applications
This compound related compounds, particularly in the context of environmental science, have been studied for their role in carbon dioxide capture. Liquid absorption methods using solutions, solvents, and processes such as ammonia solution, amine-based solutions, and ionic liquids are promising due to their large processing capacity and high flexibility. These methods focus on developing more economical, effective, green, and sustainable technologies for CO2 capture, addressing global challenges like greenhouse gas emissions, global warming, and ocean acidification (Ochedi et al., 2020).
Drug Delivery Systems
In the pharmaceutical sector, this compound derivatives have been investigated for their role in drug delivery systems. Polyvinylpyrrolidone (PVP), a polymer related in structure and function to this compound, has been widely employed as a carrier in drug delivery systems due to its hydrophilic nature and ability to form various formulations like microparticles, nanoparticles, and hydrogels. PVP-based systems have been developed to deliver different active principles, highlighting the versatility and potential of such compounds in creating new pharmaceutical forms that are efficient in drug delivery and release (Franco & De Marco, 2020).
Chemical Recycling and Material Science
Research has also delved into the chemical recycling of polymeric materials using derivatives of this compound. Techniques such as hydrolysis, both alkaline and acid, have been employed to recover monomers from polymers like poly(ethylene terephthalate) (PET). These recovered monomers can be repolymerized, contributing to sustainable material usage and waste reduction. The versatility of these chemical recycling techniques underscores the potential of this compound related compounds in material science, offering pathways to sustainability and efficiency in polymer recycling (Karayannidis & Achilias, 2007).
Safety and Hazards
“N-ethyl-1-methylpyrrolidin-3-amine” is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions of “N-ethyl-1-methylpyrrolidin-3-amine” could potentially involve the exploration of the pyrrolidine ring . This ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” could potentially be used in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
N-ethyl-1-methylpyrrolidin-3-amine, also known as Ethyl-(1-methyl-pyrrolidin-3-yl)-amine, is a pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets to exert their effects .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities .
Eigenschaften
IUPAC Name |
N-ethyl-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGTAYSFGXFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2759271.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2759275.png)
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)

![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)
![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)
![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)




